6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
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Overview
Description
CC214-1 is a compound known for its potential anticancer activity. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in regulating cell growth, proliferation, motility, and survival. CC214-1 is particularly noted for its ability to induce autophagy, a process that helps cells remove damaged components .
Preparation Methods
The synthesis of CC214-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of specific bonds and functional groups .
Chemical Reactions Analysis
CC214-1 undergoes various chemical reactions, primarily involving its role as an mTOR inhibitor. It can inhibit mTORC1 and mTORC2 signaling pathways, which are crucial for cell growth and proliferation. The compound is known to induce autophagy by lipidating LC3B-I to LC3B-II subtype . Common reagents used in these reactions include rapamycin and other mTOR inhibitors, which synergize with CC214-1 to enhance its inhibitory effects .
Scientific Research Applications
CC214-1 has a wide range of applications in scientific research, particularly in the fields of cancer biology and pharmacology. It is used as an in vitro tool compound to explore the biology of mTOR kinases. The compound has shown efficacy in inhibiting the growth of glioblastomas, a type of brain tumor, by blocking mTORC1 and mTORC2 signaling pathways . Additionally, CC214-1 is used in studies related to autophagy, protein translation, and T-cell activation .
Mechanism of Action
CC214-1 exerts its effects by inhibiting the mTOR kinase, which is involved in various cellular processes. The compound binds to the mTOR kinase, preventing its activation and subsequent signaling through the mTORC1 and mTORC2 pathways. This inhibition leads to reduced cell growth and proliferation, induction of autophagy, and increased sensitivity to cell death in cancer cells . The molecular targets of CC214-1 include the mTOR kinase and its downstream effectors, such as 4E-BP1 and S6 kinase .
Comparison with Similar Compounds
CC214-1 is often compared with other mTOR inhibitors, such as rapamycin and CC214-2. Unlike rapamycin, which is an allosteric inhibitor, CC214-1 is an ATP-competitive inhibitor, making it more effective in certain contexts . CC214-2, a similar compound, is also an mTOR inhibitor but is primarily used in vivo, whereas CC214-1 is used in vitro . Other similar compounds include everolimus and temsirolimus, which also target the mTOR pathway but have different mechanisms of action and clinical applications .
Properties
Molecular Formula |
C20H21N7O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[2-(oxan-4-yl)ethyl]-5-[4-(1H-1,2,4-triazol-5-yl)phenyl]-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C20H21N7O2/c28-20-25-18-19(27(20)8-5-13-6-9-29-10-7-13)24-16(11-21-18)14-1-3-15(4-2-14)17-22-12-23-26-17/h1-4,11-13H,5-10H2,(H,21,25,28)(H,22,23,26) |
InChI Key |
FFGUSRSMWFYKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCN2C3=NC(=CN=C3NC2=O)C4=CC=C(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.